

# Spectroscopic Profile of Nidulalin A: A Technical Guide

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## Compound of Interest

Compound Name: Nidulalin A

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This technical guide provides a comprehensive overview of the spectroscopic data for **Nidulalin A**, a dihydroxanthone natural product with noted biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

## Introduction

**Nidulalin A** is a xanthone derivative isolated from microorganisms such as *Emericella nidulans* and *Aspergillus* species.<sup>[1]</sup> Its chemical structure, methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate, possesses a unique dihydroxanthone skeleton. <sup>[1]</sup> Understanding the spectroscopic characteristics of **Nidulalin A** is fundamental for its identification, characterization, and further development in medicinal chemistry. This guide summarizes its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

## Spectroscopic Data

The following sections present the available spectroscopic data for **Nidulalin A** in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Nidulalin A** were recorded in methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Nidulalin A** (in  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OH	12.05	s	1.6
2	6.38	s	
5	6.31	s	
7	7.30	d	
10-CH <sub>3</sub>	2.30	s	10.0, 1.6
11	3.03	dd	
12	3.41	m	
13	4.51	d	5.6
15-OCH <sub>3</sub>	3.66	s	

Data extracted from supplementary information of a study on Nidulaxanthone A.[2]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Nidulalin A** (in  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	163.0
2	111.2
3	151.1
4	108.0
4a	82.8
5a	158.4
6	104.8
7	140.7
8	112.6
8a	150.6
9	181.3
9a	129.3
10-CH <sub>3</sub>	22.5
11	39.4
12	33.9
13	70.9
14 (C=O)	168.5
15-OCH <sub>3</sub>	53.4

Data extracted from supplementary information of a study on Nidulaxanthone A.[\[2\]](#)

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of **Nidulalin A**, confirming its molecular formula.

Table 3: Mass Spectrometry Data for **Nidulalin A**

Parameter	Value
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>6</sub>
Exact Mass	302.0790
Ionization Mode	ESI

While detailed fragmentation data for **Nidulalin A** is not extensively published, analysis of related dihydroxanthones suggests that common fragmentation pathways would involve the loss of water (H<sub>2</sub>O), methoxy (-OCH<sub>3</sub>), and carboxyl (-COOH) groups.

## Infrared (IR) Spectroscopy

The IR spectrum of a compound provides information about its functional groups. For xanthones, characteristic absorption bands are observed for hydroxyl, carbonyl, and aromatic C=C stretching.

Table 4: Characteristic Infrared (IR) Absorption Bands for Xanthone Skeletons

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretching (phenolic)	3600 - 3200
C=O stretching (ketone)	1680 - 1650
C=C stretching (aromatic)	1600 - 1450
C-O stretching (ether)	1280 - 1050

These are general absorption ranges for the xanthone scaffold and are expected to be present in the IR spectrum of **Nidulalin A**.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like **Nidulalin A**.

## NMR Spectroscopy

- **Sample Preparation:** A pure sample of **Nidulalin A** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol ( $\text{CD}_3\text{OD}$ ). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.
  - 2D NMR: Experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals.

## Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified **Nidulalin A** is prepared in a suitable solvent, typically methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and study the fragmentation pattern.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **Nidulalin A** sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be

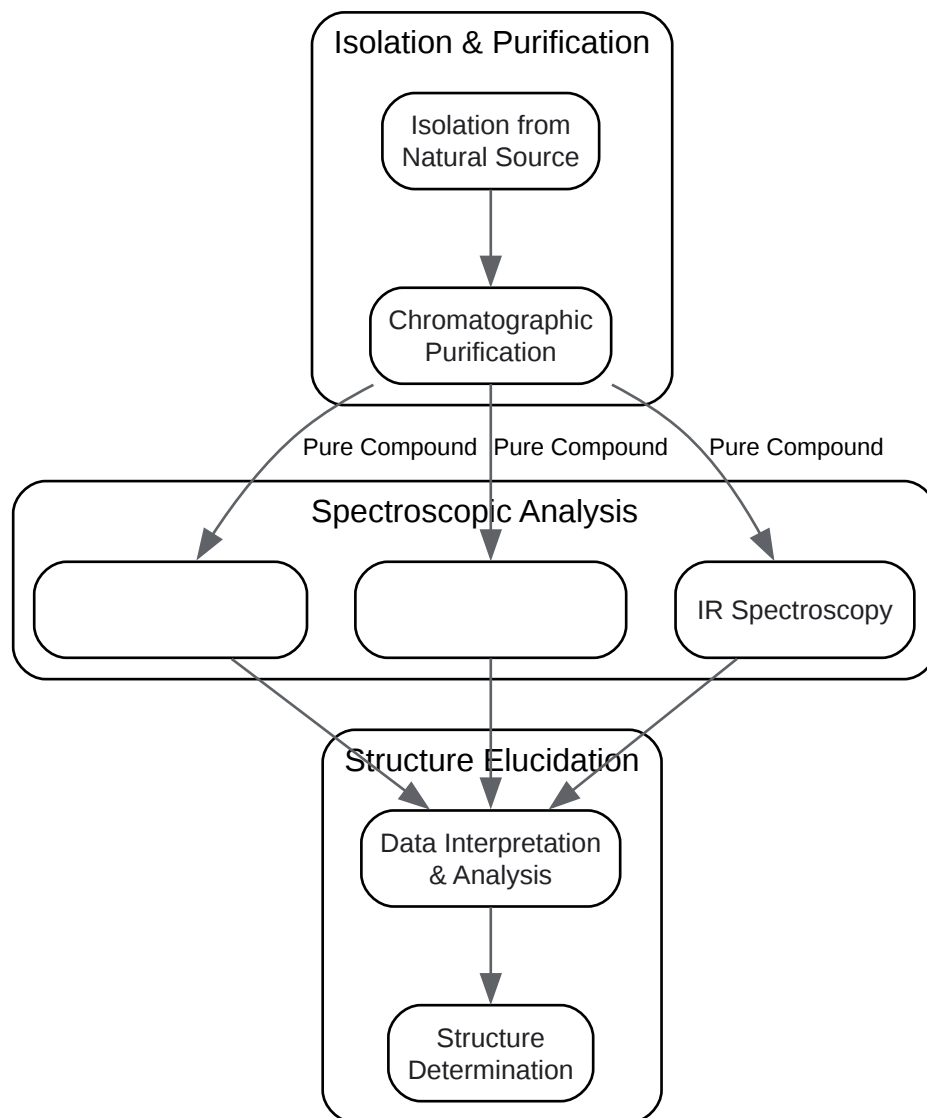
prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Nidulalin A**.

## General Workflow for Spectroscopic Analysis of Nidulalin A



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Caption: Workflow of **Nidulalin A** Spectroscopic Analysis.

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## References

- 1. Nidulalin A | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]
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